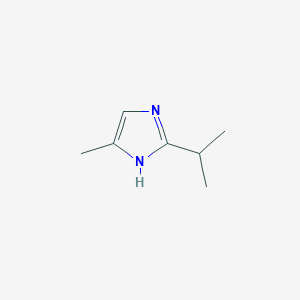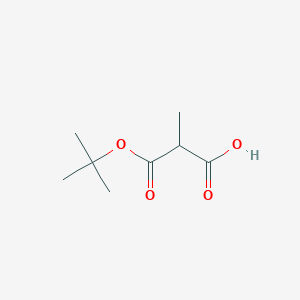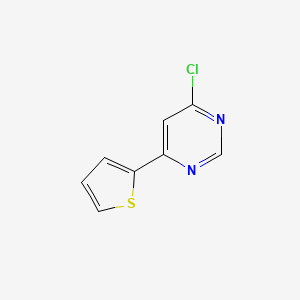
4-Chloro-6-(thiophen-2-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(thiophen-2-yl)pyrimidine” is a chemical compound with the molecular formula C8H5ClN2S .
Synthesis Analysis
The synthesis of “this compound” involves a series of chemical reactions. For instance, a mixture of 6-chloro-2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H pyrimido[1,2-a]pyrimidine and aniline in ethanol media was refluxed for 2 hours . The reaction mixture was then cooled and poured into crushed ice. The solid obtained was filtered and recrystallized using ethanol .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecular weight of this compound is 196.66 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various steps. For example, a mixture of 6-chloro-2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H pyrimido[1,2-a]pyrimidine and aniline in ethanol media was refluxed for 2 hours . The reaction mixture was then cooled and poured into crushed ice. The solid obtained was filtered and recrystallized using ethanol .Its molecular weight is 196.66 . The InChI code for this compound is 1S/C8H5ClN2S/c9-8-4-6 (10-5-11-8)7-2-1-3-12-7/h1-5H .
Aplicaciones Científicas De Investigación
Anticancer Drug Synthesis
4-Chloro-6-(thiophen-2-yl)pyrimidine derivatives are significant in the field of cancer treatment. They act as key intermediates in the synthesis of small molecule anticancer drugs. For instance, a study by (Zhang et al., 2019) detailed a high-yield synthetic method for producing a related compound, which is vital in the pharmaceutical industry for developing cancer therapeutics.
Charge Transfer and Optoelectronic Materials
The derivatives of this compound have been studied for their potential in charge transfer and optoelectronic applications. A study by (Irfan, 2014) examined the electronic properties of these compounds, which could have implications in the development of new materials for electronics and photonics.
Nonlinear Optical (NLO) Properties
These derivatives are also notable for their promising applications in nonlinear optics (NLO). Research by (Hussain et al., 2020) indicates that certain thiopyrimidine derivatives exhibit considerable NLO character, making them potentially useful in the field of optoelectronic high-tech applications.
Antimicrobial Activities
Some studies have explored the antimicrobial potential of this compound derivatives. For example, (Patel & Patel, 2017) investigated various derivatives for their efficacy against bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.
Quantum Chemical Investigations
Quantum chemical methods have been used to study these compounds, providing insights into their molecular properties. (Traoré et al., 2017) conducted a detailed analysis of the hydrogen bonding sites in several pyrimidine derivatives, contributing to a deeper understanding of their chemical behavior.
Liquid Crystalline Materials
The synthesis and characterization of liquid crystalline materials incorporating the thiophene-pyrimidine moiety have been the focus of some research. (Sharma et al., 2003) synthesized a range of such materials, assessing their properties and potential applications in displays and other technologies.
Mecanismo De Acción
Target of Action
Thiophene and its substituted derivatives, which include 4-chloro-6-(thiophen-2-yl)pyrimidine, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S_NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Result of Action
Compounds containing the thiophene nucleus have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Propiedades
IUPAC Name |
4-chloro-6-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISVYBFTUYSGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-75-3 | |
| Record name | 4-chloro-6-(thiophen-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)

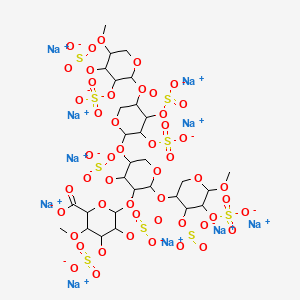
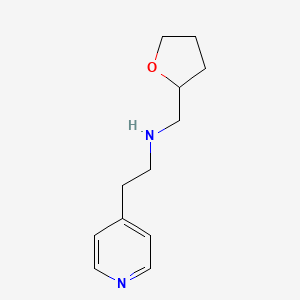

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

